Pglu-leu-tyr-glu-asn-lys-pro-arg

Description

Historical Context and Discovery of Neurotensin (B549771) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu)

Neurotensin, a 13-amino acid peptide, was first identified in the early 1970s by Carraway and Leeman from bovine hypothalamic extracts. wikipedia.orgnih.govelsevierpure.comnih.gov Its discovery was a result of its potent vasodilatory effects observed in anesthetized rats. wikipedia.orgnih.gov The sequence of bovine neurotensin was determined to be pyroglutamyl-leucyl-tyrosyl-glutamyl-asparagyl-lysyl-prolyl-arginyl-arginyl-prolyl-tyrosyl-isoleucyl-leucine. wikipedia.org Neurotensin is synthesized as part of a larger precursor protein which also contains another related neuropeptide called neuromedin N. wikipedia.orgencyclopedia.pub

Neurotensin as a Multipurpose Endogenous Neuropeptide: Functional Roles in Biological Systems

Neurotensin is a pleiotropic neuropeptide, acting as a neurotransmitter or neuromodulator in the central nervous system (CNS) and as a hormone in the periphery. nih.govnih.govnih.gov Its distribution is widespread, with high concentrations in the brain, particularly the hypothalamus, amygdala, and nucleus accumbens, as well as in the gastrointestinal tract. wikipedia.orgnih.gov

Central Nervous System Functions:

Neuromodulation: Neurotensin significantly interacts with several neurotransmitter systems, including the dopaminergic, serotonergic, GABAergic, glutamatergic, and cholinergic systems. nih.govnih.gov Its interaction with the dopaminergic system is particularly well-documented and has implications for conditions like schizophrenia and Parkinson's disease. wikipedia.orgnih.govnih.gov

Pain Perception: It exhibits analgesic properties, independent of the opioid system. nih.govresearchgate.net

Thermoregulation: Neurotensin can induce hypothermia. wikipedia.orgnih.gov

Hormone Regulation: It is involved in regulating the release of luteinizing hormone and prolactin. wikipedia.org

Learning and Reward: Neurotensin plays a role in learning processes, social reward, and has been implicated in reward processing within the ventral tegmental area (VTA). wikipedia.orgnih.gov

Feeding Behavior: Central administration of neurotensin can decrease food intake. nih.govoup.com

Peripheral Functions:

Gastrointestinal Regulation: In the gut, neurotensin influences motility, stimulates pancreatic and biliary secretion, and facilitates fatty acid absorption. nih.govresearchgate.netoup.com

Cardiovascular Effects: Peripherally, it can cause hypotension. oup.com

Metabolic Control: Neurotensin is involved in glucose homeostasis and has been linked to insulin (B600854) resistance and obesity. nih.govoup.comoup.com

Cancer: Aberrant neurotensin signaling has been implicated in the growth of various cancers, including colorectal, pancreatic, and breast cancer. wikipedia.orgresearchgate.net

Identification of Active Peptide Fragments and Analogs for Research Investigation

The biological activity of neurotensin is primarily attributed to its C-terminal region. encyclopedia.pubbiosyn.com The hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the shortest segment that retains the full biological activity of the parent peptide. biosyn.comresearchgate.net However, the native neurotensin peptide is susceptible to degradation by peptidases, which limits its therapeutic potential. nih.gov

This has led to extensive research into the development of more stable and potent neurotensin analogs. These efforts have focused on modifying the peptide backbone to resist enzymatic cleavage. For instance, replacing the Arg8-Arg9 bond has been a strategy to increase serum stability. biosyn.com Furthermore, various cyclic analogs and peptide-peptoid hybrids have been synthesized to enhance receptor affinity and selectivity, particularly for the neurotensin receptor 2 (NTS2). biosyn.comacs.org The development of these analogs has been crucial for investigating the specific roles of different neurotensin receptor subtypes and for exploring their therapeutic potential in conditions like pain, schizophrenia, and cancer. researchgate.netnih.gov

Rationale for Academic Investigation of Neurotensin-Derived Peptide Segments, including this compound

The academic investigation of specific neurotensin-derived peptide segments, such as this compound (NT(1-8)), is driven by the need to understand the structure-activity relationship of the full neurotensin molecule. While the C-terminal fragment is primarily responsible for receptor binding and activation, the N-terminal portion may play a role in modulating the peptide's stability, conformation, and interaction with its receptors or other proteins.

Research into fragments like NT(1-8) can help elucidate:

The potential for developing fragments with more selective biological actions. By isolating and studying different segments, researchers can identify peptides that may target specific neurotensin receptor subtypes or signaling pathways, potentially leading to more targeted therapeutic interventions with fewer side effects.

The fundamental principles of peptide-receptor interactions. Understanding how different parts of the neurotensin molecule contribute to its function provides valuable insights into the broader field of peptide pharmacology and receptor biology.

The study of this compound, therefore, represents a key component of the ongoing effort to fully comprehend the complex biology of neurotensin and to harness its therapeutic potential.

Data Tables

Table 1: Key Properties of Neurotensin

| Property | Description |

| Full Amino Acid Sequence | This compound-Arg-Pro-Tyr-Ile-Leu |

| Molecular Formula | C₇₈H₁₂₁N₂₁O₂₀ |

| Primary Active Fragment | NT(8-13): Arg-Arg-Pro-Tyr-Ile-Leu |

| Primary Locations | Central Nervous System (Hypothalamus, Amygdala, Nucleus Accumbens), Gastrointestinal Tract |

| Key Central Functions | Neuromodulation, Analgesia, Thermoregulation, Hormone Regulation, Learning, Reward |

| Key Peripheral Functions | Gut Motility, Pancreatic and Biliary Secretion, Cardiovascular Regulation, Metabolic Control |

Properties

IUPAC Name |

5-[[4-amino-1-[[6-amino-1-[2-[[1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPYPJIAUOEHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H71N13O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1030.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Peptide Design and Synthesis

Advanced Peptide Synthesis Strategies for Neurotensin (B549771) Analogs

The chemical synthesis of neurotensin and its analogs can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, prized for its efficiency and amenability to automation. beilstein-journals.org This technique was used for the initial synthesis of neurotensin itself and remains the method of choice for producing its analogs. nih.govnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. beilstein-journals.org

A common strategy is the Fmoc/t-Bu approach. beilstein-journals.org For the synthesis of neurotensin analogs, a suitable resin, such as 2-chlorotrityl chloride resin, is first functionalized with the C-terminal amino acid. nih.govacs.org The peptide chain is then elongated through a series of coupling and deprotection cycles. Each amino acid, with its amino group protected by a temporary Fmoc (9-fluorenylmethyloxycarbonyl) group and its side chain protected by a permanent acid-labile group (like t-Bu), is activated and coupled to the deprotected N-terminus of the resin-bound peptide. beilstein-journals.orgnih.gov

Key steps and reagents in the SPPS of a neurotensin analog might include:

Resin: 2-chlorotrityl chloride or similar acid-sensitive resins. acs.org

Protection Strategy: Fmoc for the α-amino group and acid-labile groups (e.g., Boc for Lys, Pbf for Arg, tBu for Tyr and Glu) for side chains. nih.gov

Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or more advanced reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to facilitate amide bond formation. nih.govresearchgate.net

Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIPS). researchgate.net

SPPS has been successfully used to prepare numerous neurotensin analogs, including those with isotopic labels for research purposes. nih.govacs.org For instance, [Trp11]-neurotensin was synthesized via SPPS on a Pab-resin to create a precursor for radioiodination. nih.gov

While less common for long peptides, solution-phase synthesis (also known as liquid-phase synthesis) offers advantages for specific applications, such as the synthesis of short fragments or when scaling up production. In this classical approach, protected amino acids are coupled in a suitable organic solvent, and the intermediate products are isolated and purified after each step. rsc.org

This method has been employed for the synthesis of certain neurotensin analogs, particularly for creating specific modified fragments that are later incorporated into a larger peptide. frontiersin.org For example, some studies report the synthesis of NT(8-13) analogs in solution, starting with a commercially available protected amino acid like Boc-Leu-OMe and following the standard Boc strategy. frontiersin.org This technique provides flexibility for introducing complex or unusual chemical modifications that might be challenging on a solid support. A combination of solution- and solid-phase methods has also been used to prepare cyclic derivatives of the neurotensin fragment NT(8-13). nih.gov

Rational Design Approaches for Modifying Neurotensin-Derived Peptides

Rational design aims to improve the therapeutic potential of neurotensin by systematically altering its structure to enhance stability, receptor affinity, and selectivity. nih.govnih.gov

A key strategy to improve the stability of neurotensin analogs against enzymatic degradation is the incorporation of non-canonical or unnatural amino acids. nih.govnih.gov Native peptides are rapidly broken down by peptidases, but introducing modified amino acids can block these cleavage sites. researchgate.netnih.gov

Common modifications include:

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can render the adjacent peptide bond resistant to proteases.

N-Methylation: Methylating the nitrogen atom of a peptide bond can provide steric hindrance and prevent enzymatic cleavage. nih.gov

Specialized Residues: Introducing residues like tert-Leucine (Tle) or trimethylsilylalanine (TMSAla) can confer stability and influence receptor binding. frontiersin.orgacs.org For example, replacing Ile¹² with Tle has been a successful strategy in developing stable analogs. nih.gov

The table below shows examples of unnatural amino acids used in NT analogs and their impact on receptor affinity.

| Analog Modification | Receptor | Binding Affinity (Ki, nM) |

| NT(8-13) with Tle at position 12 | NTS1 | Varies (often in low nM range) |

| NT(8-13) with (D)Trp at position 11 | NTS2 | 8.5 |

| NT(8-13) with TMSAla at C-terminus | NTS2 | 8.5 |

This table is a compilation of data from multiple sources demonstrating the effects of incorporating non-canonical amino acids. acs.orgnih.gov

Macrocyclization is a powerful technique to enhance peptide stability and receptor selectivity by locking the peptide into a specific, bioactive conformation. nih.govacs.org This conformational rigidity can reduce the entropic penalty of binding to the receptor and protect against exonucleases. nih.gov

Several cyclization strategies have been applied to neurotensin analogs, particularly focusing on the active NT(8-13) fragment:

Head-to-Tail Cyclization: The N-terminus is linked to the C-terminus.

Side-Chain-to-Side-Chain Cyclization: The side chains of two amino acids are linked together. acs.org

Head-to-Side-Chain or Side-Chain-to-Tail Cyclization: A terminus is linked to an amino acid side chain.

A widely used method for side-chain cyclization is Ring-Closing Metathesis (RCM) . nih.govacs.org This involves incorporating two alkene-bearing unnatural amino acids (e.g., allylglycine) into the peptide sequence during SPPS. nih.gov The cyclization is then performed on the resin using a ruthenium catalyst, such as the Hoveyda-Grubbs second-generation catalyst. acs.orgresearchgate.net This approach has yielded macrocyclic NT analogs with greatly improved plasma stability and high receptor affinity. acs.orgsci-hub.se For instance, a macrocycle formed via RCM between positions 8 and 11 of NT(8-13) showed a significant improvement in binding affinity (Ki from 5600 nM to 15 nM) and enhanced stability. sci-hub.se

| Cyclization Strategy | Positions in NT(8-13) | Resulting Property | Reference |

| Side-Chain to Side-Chain (RCM) | 8 and 11 | Improved plasma stability, high NTS1 affinity | acs.orgsci-hub.se |

| Side-Chain to Side-Chain (RCM) | 7 and 10 (of NT(7-12)) | High NTS2 selectivity (30,000-fold over NTS1) | nih.gov |

| Head-to-Tail | NT(8-13) | Central physiological effects after IV injection | nih.gov |

Altering the peptide backbone itself is another effective method to block enzymatic cleavage and modulate conformation. This involves replacing the standard amide bond (-CO-NH-) with a non-hydrolyzable isostere, creating a "pseudopeptide." frontiersin.org

A common modification is the reduced peptide bond (ψ[CH₂NH]). frontiersin.orgnih.gov This modification introduces increased flexibility and a positive charge into the backbone. frontiersin.org Studies on NT(8-13) have shown that systematically replacing peptide bonds with a ψ[CH₂NH] bond can have dramatic effects on stability and potency. A reduced bond at the Arg⁸-Arg⁹ position was well-tolerated and resulted in an analog with high potency and resistance to degradation. frontiersin.orgnih.gov In contrast, introducing this modification at other positions (10-11, 11-12, or 12-13) led to a significant decrease in binding affinity. frontiersin.orgnih.gov

These advanced synthetic and design methodologies continue to drive the development of novel neurotensin analogs, turning a short-lived endogenous peptide into a promising scaffold for new therapeutics.

Structural Elucidation and Conformational Analysis of Neurotensin Derived Peptides

Spectroscopic Methods for Conformational Characterization

Spectroscopic techniques are pivotal in determining the structural features of peptides. Methods such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier Transform Infrared (FT-IR) spectroscopy each provide unique insights into the peptide's conformation, from atomic-level three-dimensional structures to the prevalence of secondary structural elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in various environments. High-resolution solution NMR studies have consistently shown that in an aqueous solution, NT(8-13) does not adopt a single, preferred conformation but exists as a flexible, dynamically disordered peptide, often described as a random coil. nih.govpnas.org This inherent flexibility is a key characteristic of the peptide in its unbound state.

In contrast, solid-state NMR (ssNMR) has been instrumental in defining the structure of NT(8-13) when bound to its G protein-coupled receptor, the neurotensin (B549771) receptor 1 (NTS1). nih.govmpg.de By using uniformly ¹³C and ¹⁵N-labeled NT(8-13), researchers can observe the peptide directly in its functional, receptor-bound state. nih.govmpg.de These studies reveal a dramatic conformational change upon binding. Key findings from NMR studies include:

Receptor-Bound Conformation: ssNMR experiments demonstrate that upon binding to the NTS1 receptor, NT(8-13) transitions from a disordered state to a well-defined, extended β-strand conformation. nih.govmpg.de

Chemical Shift Perturbations: Significant perturbations in the ¹³C chemical shifts are observed when NT(8-13) binds to the receptor. nih.gov The largest changes are noted for the carboxy-terminus and the side chain of Tyrosine (Tyr¹¹), indicating these regions are critical for the interaction with the receptor's binding pocket. nih.gov Conversely, the guanidinium (B1211019) groups of the Arginine (Arg) residues show little perturbation, suggesting a more limited role in direct receptor contact. nih.gov

Backbone Angle Determination: Using techniques like TALOS (Torsion Angle Likelihood Obtained from Shift and sequence similarity), ssNMR chemical shift data has been used to calculate the backbone dihedral angles (φ, ψ) for the receptor-bound peptide. These calculations support a linear, β-strand-like structure. biorxiv.orgresearchgate.net

The table below presents the secondary chemical shifts (Δδ), which represent the difference between observed chemical shifts and random coil values, for NT(8-13) when bound to the NTS1 receptor. Negative values are indicative of a β-strand conformation.

| Residue | Secondary Chemical Shift (Δδ in ppm) |

| Arg⁹ | Negative |

| Pro¹⁰ | Negative |

| Tyr¹¹ | Negative |

| Ile¹² | Negative |

| Leu¹³ | Negative |

| Data derived from ssNMR studies on NT(8-13) bound to NTS1, indicating a consistent β-strand conformation across the backbone. biorxiv.orgresearchgate.net |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides in solution. The technique measures the differential absorption of left and right-handed circularly polarized light, which is dependent on the peptide's backbone conformation.

For NT(8-13) in an aqueous solution, CD studies confirm the findings from NMR, indicating a lack of stable, ordered secondary structure. nih.gov The peptide predominantly exists as a flexible random coil. A typical CD spectrum for a random coil peptide is characterized by a strong negative band near 198 nm. In contrast, α-helical structures show a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm, while β-sheet structures display a negative band around 218 nm and a positive band near 195 nm. The CD spectra of NT(8-13) analogues in aqueous solutions are consistent with a disordered conformation. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy in Peptide Structural Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating peptide secondary structure, particularly in solid or membrane-mimetic environments. acs.orgacs.org The technique probes the vibrational frequencies of chemical bonds within the peptide. The amide I and amide II bands of the peptide backbone are especially informative. pnas.org

Amide I Band (1600–1700 cm⁻¹): Arises mainly from C=O stretching vibrations and is highly sensitive to secondary structure. Bands in the range of 1650–1658 cm⁻¹ are typical of α-helices, while β-sheets are associated with bands between 1620–1640 cm⁻¹. pnas.org

Amide II Band (1510–1580 cm⁻¹): Results from N-H bending and C-N stretching vibrations. pnas.org

FT-IR studies of solid, C-terminal neurotensin fragments, including NT(8-13), have been performed to characterize their vibrational properties and infer structural information. nih.gov Analysis of the amide I region in these spectra helps to confirm the presence of specific secondary structural elements in the solid state, complementing data from NMR and CD spectroscopy.

Computational Approaches to Peptide Conformation

Computational methods, including molecular dynamics simulations and molecular docking, provide powerful in-silico tools to complement experimental data. They allow for the exploration of conformational landscapes and the detailed analysis of peptide-receptor interactions at an atomic level.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are used to model the motion of atoms in a molecular system over time, providing a detailed view of a peptide's conformational flexibility. MD simulations of NT(8-13) have corroborated experimental findings, showing that the peptide is intrinsically unstructured in aqueous solution but adopts a more defined conformation upon binding to its receptor. nih.govresearchgate.net

Simulations have been used to:

Characterize Conformational Ensembles: By comparing ssNMR data with MD simulations, researchers have characterized the conformational space available to NT(8-13) in different environments, including water, lipid micelles, and the receptor-bound state. nih.govresearchgate.net

Analyze Ligand Recognition: MD studies have shed light on the process of ligand recognition, tracking the conformational changes as the peptide moves from a solution environment to the receptor's binding site. researchgate.net

Investigate Side-Chain Dynamics: Simulations have highlighted the mobility of specific side chains. The side chain of Tyr¹¹ is particularly dynamic, an observation that is critical for understanding receptor activation.

Probe Receptor Plasticity: MD simulations of NT(8-13) analogues bound to the NTS1 receptor have revealed a high degree of structural plasticity within an allosteric cavity near the primary binding site, suggesting opportunities for the design of novel ligands. pnas.org

Molecular Docking and Ligand Binding Conformation Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is widely used to understand the structural basis of peptide-receptor interactions and to guide the design of new molecules.

Docking studies of NT(8-13) with the NTS1 and NTS2 receptors have successfully predicted the binding mode of the peptide. These models are in qualitative agreement with experimental results from mutagenesis and NMR studies. biorxiv.orgresearchgate.net Key insights from docking analyses include:

Binding Energy Prediction: Docking algorithms calculate a scoring function to estimate the binding affinity. For NT(8-13) binding to its receptor, a binding energy of -6.41 kcal/mol has been reported.

Identification of Key Interactions: The models identify specific amino acid residues that form critical interactions, such as hydrogen bonds, between the peptide and the receptor. These interactions are essential for stabilizing the bound conformation.

The following table summarizes results from a molecular docking study of NT(8-13) with the neurotensin receptor.

| Ligand | Binding Energy (ΔG in kcal/mol) | Interacting Receptor Residues (via Hydrogen Bonds) |

| Neurotensin(8-13) | -6.41 | TYR146, ARG213, PHE344 |

| Data from a molecular docking simulation showing the predicted binding affinity and key hydrogen bond interactions for NT(8-13) with its receptor. |

Influence of Amino Acid Sequence and Modifications on Peptide Conformation

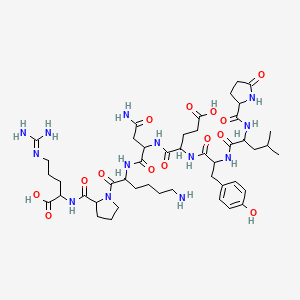

The primary sequence of amino acids is the fundamental determinant of a peptide's three-dimensional structure, which in turn dictates its biological function. In the case of neurotensin (NT) and its derivatives, the specific arrangement of amino acids governs the peptide's conformational flexibility and its ability to bind to and activate its receptors. Neurotensin is a 13-amino acid peptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu. snmjournals.orgacs.orgnih.gov The peptide requested, this compound, represents the N-terminal fragment of neurotensin, NT(1-8).

Research into the conformational behavior of neurotensin and its analogs has revealed that these peptides are largely disordered in solution but can adopt more defined structures upon interacting with their receptors or membrane environments. nih.govmpg.de The presence of two proline residues in the full neurotensin sequence, for instance, hinders the formation of regular secondary structures like alpha-helices or beta-sheets, leading to more extended or turn-like conformations. bohrium.com

Modifications to the amino acid sequence of neurotensin analogs have been a key strategy to investigate the relationship between structure and function. These modifications can include amino acid substitutions, the introduction of unnatural amino acids, or alterations to the peptide backbone. For example, replacing the two arginine residues at positions 8 and 9 with lysine (B10760008) has been shown to have minimal impact on receptor binding. arxiv.org This suggests that the presence of a positive charge at these positions is more critical than the specific amino acid side chain.

Furthermore, introducing a reduced amine bond between Lys8 and Lys9 is a backbone modification that increases the peptide's flexibility and adds a positive charge, which can influence its conformational state and interaction with the negatively charged binding pocket of the neurotensin receptor 1 (NTS1). frontiersin.org

The conformational dynamics of specific residues have also been shown to be critical for receptor activation. Molecular dynamics simulations and NMR studies have indicated that the tyrosine at position 11 (Tyr11) in the C-terminal fragment is highly mobile and can adopt different conformations. nih.govacs.org This flexibility of Tyr11 appears to be essential for the activation of NTS1. nih.gov When Tyr11 is replaced with a conformationally restrained analog, the resulting peptide can still bind to the receptor but fails to activate it, acting as an antagonist. nih.govacs.org

The table below summarizes the impact of various amino acid modifications on the properties of neurotensin (8-13) analogs.

| Analog | Modification | Effect on Conformation/Activity |

| [Lys8, Lys9]-NT(8-13) | Replacement of Arg8 and Arg9 with Lysine | Minimal impact on receptor binding, indicating the importance of positive charge over specific side chain. arxiv.org |

| NT(8-13) with reduced Lys8-Lys9 bond | Introduction of a reduced amine bond between Lys8 and Lys9 | Increases peptide flexibility and adds a positive charge to the backbone. frontiersin.org |

| [7-OH-Tic11]-NT(10-13) | Replacement of Tyr11 with a conformationally restrained analog (7-OH-Tic) | Binds to the receptor but acts as an antagonist, highlighting the importance of Tyr11 flexibility for receptor activation. nih.gov |

| [β³hLys8, 6-OH-Tic11]-NT(8-13) | Incorporation of β³hLys at position 8 and 6-OH-Tic at position 11 | Increased the half-life and resulted in a potent and NTS2-selective analog. acs.org |

Molecular Interactions and Receptor Binding Mechanisms

Neurotensin (B549771) Receptor Subtypes (NTS1, NTS2, NTS3/Sortilin, NTS4) and their Molecular Biology

The biological effects of neurotensin and its fragments are mediated by at least three distinct receptor subtypes: NTS1, NTS2, and NTS3/Sortilin. A fourth subtype, NTS4, has been proposed, though it remains less characterized.

NTS1 and NTS2 are members of the G protein-coupled receptor (GPCR) superfamily, each with seven transmembrane domains. The human NTS1 receptor, encoded by the NTSR1 gene, is a high-affinity receptor that couples primarily to Gq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. It is widely distributed in the central nervous system and the gastrointestinal tract. The human NTS2 receptor, encoded by the NTSR2 gene, exhibits a lower affinity for neurotensin and can couple to different G proteins, suggesting a more diverse signaling profile.

NTS3/Sortilin is a type I transmembrane protein and a member of the Vps10p domain receptor family, structurally distinct from the GPCRs NTS1 and NTS2. Encoded by the SORT1 gene, NTS3/Sortilin is involved in protein sorting and trafficking. It binds neurotensin and is thought to play a role in its clearance and signaling, potentially by forming heterodimers with other receptors.

NTS4 has been less extensively studied, and its molecular identity and signaling pathways are not as well-defined as the other subtypes.

Ligand-Receptor Binding Kinetics and Affinity Studies

The binding of neurotensin and its fragments to their receptors is a critical determinant of their biological activity. Kinetic and affinity studies have largely focused on the full-length peptide and its C-terminal active fragment.

Determination of Binding Affinities (Ki values)

Research has consistently shown that the C-terminal fragment of neurotensin, NT(8-13), is responsible for the high-affinity binding to the NTS1 receptor. In contrast, the N-terminal fragment, Pglu-leu-tyr-glu-asn-lys-pro-arg (NT(1-8)) , has been demonstrated to be an "inactive fragment" in the context of high-affinity binding to NTS1. nih.gov Studies have shown that NT(1-8) does not effectively compete for the binding of radiolabeled neurotensin to its high-affinity sites on neuronal cell membranes. nih.gov This indicates a significantly lower binding affinity for NTS1 compared to the full-length peptide or the C-terminal fragment. While precise Ki values for NT(1-8) are not widely reported in the literature, the available data strongly suggest they would be in the high micromolar to millimolar range, reflecting its low affinity for the classical neurotensin receptors.

Agonist and Antagonist Functional Activity Assays

Functional assays have corroborated the findings from binding studies. In cultured neurons, while full-length neurotensin and the C-terminal fragment NT(8-13) induce a rapid decrease in the number of cell surface neurotensin receptors (a hallmark of agonist-induced internalization), the N-terminal fragment NT(1-8) does not elicit this effect . nih.gov This lack of agonist activity at NTS1 is a consistent finding.

However, the designation of NT(1-8) as "inactive" may be context-dependent. Some evidence suggests that N-terminal fragments of neurotensin could have biological activity. For instance, intracisternally administered NT(1-8) has been shown to produce a significant cytoprotective effect against stress-induced gastric ulcers in rats, with a potency similar to that of full-length neurotensin. nih.gov This finding suggests that NT(1-8) may act as an agonist at a yet-to-be-fully-characterized receptor subtype or through a mechanism independent of the classical NTS1-mediated signaling pathways. There is currently a lack of studies investigating the potential antagonist activity of NT(1-8) at any of the neurotensin receptor subtypes.

Structure-Activity Relationship (SAR) Studies of Neurotensin and its Active Fragments

Structure-activity relationship studies have been instrumental in identifying the key structural motifs responsible for the biological activity of neurotensin.

Identification of Key Amino Acid Residues for Receptor Recognition and Selectivity

The vast majority of SAR studies on neurotensin have focused on the C-terminal hexapeptide, Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³. The two arginine residues at positions 8 and 9 and the tyrosine at position 11 are considered crucial for high-affinity binding to NTS1 and for the agonistic activity of the peptide.

For the N-terminal fragment, This compound , there is a notable absence of comprehensive SAR studies. The observed biological activity of NT(1-8) in some models suggests that specific residues within this sequence must be important for its effects. nih.gov However, systematic studies to identify these key residues and their roles in potential receptor recognition or modulatory functions are lacking.

Impact of Sequence Modifications on Receptor Subtype Selectivity

Given the low intrinsic affinity and activity of This compound at the classical neurotensin receptors, there has been limited investigation into how modifications of this specific fragment would affect receptor subtype selectivity. Research efforts to develop selective neurotensin receptor ligands have almost exclusively targeted the C-terminal active core of the parent peptide. Therefore, the impact of sequence modifications within the NT(1-8) fragment on selectivity for NTS1, NTS2, or NTS3/Sortilin remains an unexplored area of research.

Receptor Activation and Intracellular Signaling Pathways

The synthetic octapeptide this compound is believed to exert its biological effects through interaction with specific cell surface receptors, leading to the activation of intracellular signaling cascades. Its structural characteristics suggest a potential interaction with the tachykinin receptor family, which are G-protein coupled receptors (GPCRs). unifi.it The activation of these receptors initiates a series of molecular events within the cell, ultimately dictating the cellular response.

Upon binding of a ligand, such as a tachykinin peptide, to its receptor, the receptor undergoes a conformational change. This change facilitates the activation of associated heterotrimeric G-proteins. capes.gov.brnih.gov Tachykinin receptors, including the NK1, NK2, and NK3 receptors, are primarily coupled to Gq and Gs proteins. clinicsearchonline.orgnih.gov

The activation of these G-proteins triggers distinct intracellular signaling pathways:

Phospholipase C (PLC) Pathway: Activation of the Gq protein stimulates phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). nih.gov The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). nih.gov

Adenylyl Cyclase Pathway: In some instances, particularly at higher agonist concentrations, tachykinin receptor activation can be linked to the Gs protein, which stimulates adenylyl cyclase. nih.gov This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov cAMP then acts as a second messenger, activating protein kinase A (PKA). nih.gov

These initial signaling events can lead to a diverse array of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and modulation of inflammatory processes. unifi.itnih.gov

A notable example of a selective tachykinin receptor agonist is senktide (B1681736), which shows high affinity for the NK3 receptor. nih.govtocris.com Studies with senktide have provided detailed insights into the downstream consequences of NK3 receptor activation. For instance, senktide-induced NK3R activation in certain cell types leads to the excitation of neurons by modulating ion channel activity, specifically by depressing inwardly rectifying K+ (Kir) channels and activating TRPC4 and TRPC5 channels. nih.gov This effect is mediated by PLCβ and the subsequent depletion of PIP2. nih.gov

Furthermore, the activation of the NK3 receptor by senktide has been shown to influence gene expression through epigenetic modifications. nih.gov At lower concentrations, senktide promotes the relaxation of chromatin and increases the acetylation of histones H3 and H4, leading to the upregulation of genes involved in cell signaling and growth. nih.gov Conversely, higher concentrations of senktide can lead to chromatin condensation and decreased acetylation, resulting in the suppression of a different set of genes. nih.gov

The following table summarizes the key intracellular signaling pathways associated with tachykinin receptor activation:

| G-Protein | Effector Enzyme | Second Messenger(s) | Key Downstream Kinase |

| Gq | Phospholipase C (PLC) | Inositol triphosphate (IP3), Diacylglycerol (DAG) | Protein Kinase C (PKC) |

| Gs | Adenylyl Cyclase | Cyclic AMP (cAMP) | Protein Kinase A (PKA) |

Research into the specific interactions of this compound with these receptors and the precise signaling outcomes is ongoing. However, the established mechanisms of the broader tachykinin family provide a strong framework for understanding its potential biological activity.

Peptide Stability and Biodegradation Research

Enzymatic Degradation Pathways of Neurotensin (B549771) and its Analogs

The biological activity of neurotensin, a tridecapeptide from which pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg is derived, is rapidly curtailed by enzymatic degradation. Research has pinpointed the specific enzymes and cleavage sites responsible for its inactivation.

Studies have identified several key points of enzymatic attack on the neurotensin molecule. A primary cleavage site is the bond between Arg8 and Arg9, which is targeted by a neutral metalloendopeptidase known as neurotensin-degrading enzyme. Other significant points of enzymatic action include the Pro10-Tyr11 bond, which is cleaved by prolyl endopeptidase, and the Tyr11-Ile12 bond, susceptible to metalloendopeptidase EC 3.4.24.15. While aminopeptidases can degrade neurotensin from the N-terminus, this is generally a less significant pathway.

The degradation of the octapeptide this compound is understood in the context of its parent molecule, neurotensin. Investigations into the breakdown of neurotensin and its fragments within brain tissue have consistently highlighted the Arg-Arg bond as a principal site of cleavage.

Table 1: Identified Proteolytic Cleavage Sites in Neurotensin

| Cleavage Site Location | Primary Cleavage Site | Key Enzymes Involved |

|---|---|---|

| Within the peptide chain | Arg8-Arg9 | Neurotensin-degrading enzyme (neutral metalloendopeptidase) |

| C-terminal to Proline | Pro10-Tyr11 | Prolyl endopeptidase |

| Between Tyrosine and Isoleucine | Tyr11-Ile12 | Metalloendopeptidase EC 3.4.24.15 |

| N-terminus | pGlu-Leu | Aminopeptidases |

A variety of peptidases contribute to the breakdown of neurotensin and its analogs.

Endopeptidases: These enzymes cleave peptide bonds within the molecule. Key endopeptidases include Neprilysin (Neutral Metalloendopeptidase, EC 3.4.24.11) , a major enzyme in both the brain and peripheral tissues that targets the Arg8-Arg9 bond; Prolyl Endopeptidase (PEP) , which acts on the C-terminal side of proline residues like the Pro10-Tyr11 bond; and Thimet Oligopeptidase (Metalloendopeptidase EC 3.4.24.15) , which cleaves the Tyr11-Ile12 bond.

Aminopeptidases: These enzymes act on the N-terminus of peptides. The pyroglutamyl (pGlu) residue at the N-terminus of neurotensin offers some protection against many aminopeptidases.

Strategies for Enhancing Proteolytic Stability of Neurotensin-Derived Peptides

To counteract the rapid degradation of neurotensin, scientists have explored several strategies to create more stable analogs.

A primary strategy involves modifying the amino acid sequence at or near cleavage sites to block enzyme recognition. Replacing the susceptible Arg8-Arg9 bond with non-natural amino acids or altered peptide bonds has proven effective. The introduction of D-amino acids, for example, can significantly decrease cleavage by degrading enzymes.

Structural modifications are a cornerstone of enhancing peptide stability.

Cyclization: Creating a cyclic peptide structure can reduce susceptibility to exopeptidases and introduce conformational rigidity that hinders recognition by endopeptidases. Both head-to-tail and side-chain cyclizations have been successfully applied to neurotensin analogs, resulting in substantially improved metabolic stability.

Backbone Modifications: Altering the peptide backbone can also confer resistance to proteolysis. Techniques such as N-methylation (adding a methyl group to the amide nitrogen) or using pseudopeptide bonds (isosteric replacements for the amide bond) can make the peptide resistant to cleavage at the modified site.

Hydrolytic Stability under Varied Chemical Environments

Beyond enzymatic degradation, the chemical stability of peptides is crucial. The peptide bond itself is susceptible to hydrolysis, a process influenced by factors like pH and temperature.

Under acidic conditions, the peptide bond following an aspartic acid residue is particularly vulnerable to cleavage. In the this compound sequence, the Glu-Asn bond represents a potential site of acid-catalyzed hydrolysis. Conversely, in alkaline environments, deamidation of asparagine and glutamine residues can occur, leading to the formation of isoaspartate and isoglutamate, which can alter the peptide's structure and biological function. The N-terminal pyroglutamyl residue is generally stable but can be hydrolyzed under strong acidic or basic conditions, which opens the ring to form a glutamic acid residue.

Advanced Analytical Methodologies for Peptide Research

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides like Pglu-leu-tyr-glu-asn-lys-pro-arg. Its high resolving power allows for the separation of the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products of solid-phase peptide synthesis.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In this method, the peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides, with more hydrophobic peptides being retained longer on the column.

A specific study detailed an HPLC assay for the simultaneous determination of neurotensin (B549771) and six of its fragments, including the 1-8 fragment of interest. nih.gov This method utilized on-line cation exchange trace enrichment followed by a reverse-phase separation with an acetonitrile (B52724) gradient and electrochemical detection. The researchers were able to achieve baseline resolution of the parent neurotensin and its fragments, including NT(1-8), within a 20-minute run time. nih.gov The limit of detection for the peptides ranged from 1 to 5 nanograms per injection. nih.gov

The coupling of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for peptide analysis. LC-MS combines the separation capabilities of HPLC with the mass detection and identification power of MS. This allows for the confirmation of the molecular weight of the target peptide and the identification of impurities in a single run. For instance, the purification of recombinant neurotensin has been successfully achieved using reverse-phase HPLC. ox.ac.uk

Table 1: Representative HPLC Method Parameters for Neurotensin Fragment Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Detection | UV at 214 nm and 280 nm |

| Flow Rate | Typically 1.0 mL/min for analytical scale |

Capillary Electrophoresis (CE) in Peptide Analysis

Capillary Electrophoresis (CE) is another high-resolution separation technique that is well-suited for the analysis of peptides. CE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. This technique offers advantages such as high efficiency, short analysis times, and minimal sample consumption.

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for peptide analysis. In one study, CZE with UV detection was successfully employed to detect neurotensin in tissue extracts that had been initially purified by RP-HPLC. nih.gov The identity of the neurotensin peak was further confirmed by performing the CZE analysis at different pH values, demonstrating the technique's specificity. nih.gov This approach highlights the utility of CE as a complementary technique to HPLC for verifying the purity and identity of neuropeptides.

The use of on-capillary complexation with copper ions followed by CE with electrochemical detection has also been explored for the analysis of neuropeptides. nih.gov This method allows for the detection of peptides that lack easily oxidizable residues like tyrosine, broadening the applicability of CE in peptide research. nih.gov

Mass Spectrometry for Peptide Sequence Verification and Modification Analysis

Mass Spectrometry (MS) is an indispensable tool for the detailed structural characterization of peptides. It provides precise molecular weight information and, through tandem mass spectrometry (MS/MS), can be used to verify the amino acid sequence.

For sequence verification, the peptide is typically subjected to fragmentation within the mass spectrometer using techniques like Collision-Induced Dissociation (CID). The resulting fragment ions (b-ions and y-ions) are then analyzed to deduce the amino acid sequence. This de novo sequencing approach is invaluable for confirming the identity of a synthetic peptide without relying on genomic information. nih.gov

MS is also crucial for identifying and characterizing any modifications to the peptide, whether they are intentional (e.g., post-translational modifications in natural peptides) or unintentional byproducts of synthesis (e.g., oxidation, deamidation). For example, MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) MS and MS fragmentation analysis have been used to characterize recombinant neurotensin. ox.ac.uk Furthermore, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has been employed to achieve over 80% sequence coverage of the neurotensin receptor, demonstrating the power of this technique in analyzing complex peptide-related systems. nih.gov

Table 2: Common Mass Spectrometry Techniques for Peptide Analysis

| Technique | Application |

| MALDI-TOF MS | Rapid and accurate molecular weight determination. |

| ESI-MS | Soft ionization technique often coupled with LC for molecular weight determination of eluted peptides. |

| Tandem MS (MS/MS) | Peptide sequencing and identification of modifications through fragmentation analysis. |

Purity Assessment and Characterization of Synthetic Peptides

The purity of a synthetic peptide is a critical parameter that can significantly impact research outcomes. A comprehensive purity assessment typically involves a combination of the analytical techniques discussed above.

HPLC is the primary method for quantifying the purity of a synthetic peptide. The purity is generally reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of neurotensin fragments often specify a purity of ≥97% as determined by HPLC. sigmaaldrich.com

In addition to chromatographic purity, the enantiomeric purity of a synthetic peptide is also a crucial consideration. During peptide synthesis, some amino acids can undergo racemization, leading to the incorporation of D-amino acids instead of the desired L-amino acids. A chiral HPLC-ESI-MS/MS method has been developed for the rapid and accurate determination of the amino acid chiral purity of a peptide. nih.gov This method involves hydrolyzing the peptide and then separating the resulting amino acids using a chiral chromatography column interfaced with a mass spectrometer for quantification. nih.gov This allows for the detection and quantification of undesirable D-isomer impurities.

A thorough characterization of a synthetic peptide like this compound would therefore include:

HPLC analysis to determine the chromatographic purity.

LC-MS analysis to confirm the correct molecular weight.

MS/MS sequencing to verify the amino acid sequence.

Chiral amino acid analysis to assess the enantiomeric purity.

By employing these advanced analytical methodologies, researchers can ensure the high quality of synthetic peptides, leading to more reliable and reproducible scientific results.

Future Directions and Emerging Research Avenues in Neurotensin Peptide Science

Development of Novel Peptide Scaffolds and Chemical Modifications

The core focus of modern neurotensin (B549771) research is to enhance the stability and efficacy of NT(8-13) through ingenious chemical alterations. nih.govmdpi.com These modifications aim to protect the peptide from enzymatic degradation while maintaining or improving its ability to bind to neurotensin receptors (NTS1 and NTS2). nih.govnih.govnih.gov

Key strategies include:

Incorporation of Unnatural Amino Acids: Replacing natural amino acids with synthetic ones can create peptides that are resistant to proteases. For example, the introduction of silaproline (Sip) and trimethylsilylalanine (TMSAla) into the NT(8-13) sequence has been shown to dramatically increase its plasma half-life to over 20 hours. nih.gov

Backbone Modifications: Altering the fundamental amide bonds of the peptide backbone is another effective approach. Replacing amide bonds with more stable mimics, such as 1,2,3-triazoles, has been shown to preserve biological function while increasing stability. rsc.org Reducing the amide bond between Lys8 and Lys9 is another modification that improves metabolic stability. nih.gov

Macrocyclization: Creating cyclic versions of the linear NT(8-13) peptide can conformationally constrain it, potentially increasing receptor affinity and stability. nih.gov Structure-based design has led to novel macrocyclic scaffolds that show good binding affinity for the NTS1 receptor and excellent stability in laboratory tests. nih.gov

Multimerization: Synthesizing molecules that contain multiple copies of the NT(8-13) sequence can also enhance metabolic stability and receptor binding. mdpi.comnih.gov Studies have shown that tetrameric versions of NT(8-13) exhibit higher binding affinities than their dimeric or monomeric counterparts. nih.gov

These chemical strategies have led to the development of promising new analogs. One such analog, JMV5296, which combines a reduced amide bond with unnatural amino acids, not only has a prolonged half-life but also shows a 25-fold selectivity for the NTS2 receptor over the NTS1 receptor. nih.gov This selectivity is significant because NTS1 activation is associated with side effects like hypothermia and hypotension, which could potentially be avoided with NTS2-selective compounds. nih.govnih.gov

| Modification Strategy | Example | Outcome | Reference |

| Unnatural Amino Acids | Silaproline (Sip) & Trimethylsilylalanine (TMSAla) | Increased plasma half-life (>20h), 25-fold selectivity for NTS2 | nih.gov |

| Backbone Modification | 1,2,3-triazole substitution | Retained biological function, enhanced stability | rsc.org |

| Macrocyclization | Structure-based designed macrocycles | Good NTS1 binding affinity, excellent in vitro stability | nih.gov |

| Multimerization | Tetrameric NT(8-13) derivatives | Higher receptor binding affinity compared to monomers | nih.gov |

Advanced Computational Modeling for Peptide Design and Interaction Prediction

Computational methods are becoming indispensable tools for accelerating the design of novel neurotensin analogs. nih.govnih.govresearchgate.net Techniques like molecular dynamics (MD) simulations and docking studies allow scientists to visualize and predict how peptides like NT(8-13) interact with their receptors at an atomic level. nih.govnih.govnih.gov

The availability of high-resolution crystal structures of the NTS1 receptor, including in complex with NT(8-13), has been a significant breakthrough, providing a detailed template for computational work. nih.govnih.gov These models help researchers understand the precise binding modes of both agonists (activators) and antagonists (blockers). nih.govnih.gov

Key applications of computational modeling include:

Structure-Based Design: Using the receptor structure as a blueprint, scientists can design new peptides with modifications predicted to improve binding or selectivity. nih.govnih.gov For instance, molecular modeling was used to design NT(8-13) analogs with specific substitutions at position 11 to achieve high selectivity for the NTS2 receptor. nih.gov

Understanding Activation Mechanisms: MD simulations can reveal the dynamic conformational changes that occur within the receptor as it is activated by a peptide. nih.govacs.org Machine learning algorithms are now being applied to these complex simulation trajectories to identify the key "microswitches" that drive receptor activation. nih.gov

Virtual Screening: Computational models can be used to rapidly screen large libraries of virtual compounds to identify promising candidates for synthesis and testing, saving significant time and resources. nih.gov

These in silico approaches have successfully guided the development of new analogs and provided profound insights into receptor function. For example, simulations revealed that the Tyr11 residue of NT(8-13) interacts differently with human NTS1 and NTS2 receptors, a key piece of information that was exploited to design receptor-selective compounds. nih.gov

Exploration of Molecular Mechanisms Beyond Classical Receptor Binding

The traditional view of a ligand simply turning a receptor "on" or "off" is evolving. Research into neurotensin signaling is revealing a more nuanced and complex picture that includes concepts like biased agonism and allosteric modulation. researchgate.netnih.govbiorxiv.org

Biased Agonism: This phenomenon occurs when a ligand preferentially activates one intracellular signaling pathway over another. nih.govbiorxiv.org The NTS1 receptor, for example, can signal through both G proteins and proteins called β-arrestins. nih.gov Intriguingly, activating the β-arrestin pathway without engaging the G protein pathway appears to produce therapeutic effects while avoiding the side effects associated with traditional NT agonists. nih.gov

This emerging understanding of biased signaling and allosteric modulation opens up exciting new therapeutic strategies. researchgate.netnih.gov Developing compounds that selectively engage specific signaling pathways could lead to safer and more effective drugs. nih.govresearchgate.net For example, the β-arrestin biased modulator SBI-810, an analog of SBI-553, has shown potent pain-relieving effects in animal models without the addictive potential of opioids. nih.govreddit.com This highlights the potential of targeting specific NTS1 signaling cascades for therapeutic benefit. nih.gov

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of Pglu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg during synthesis?

- Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) to assess purity, coupled with mass spectrometry (MS) to confirm molecular weight. For structural validation, employ tandem MS (MS/MS) to sequence the peptide and nuclear magnetic resonance (NMR) spectroscopy to verify backbone connectivity. Ensure protocols align with reproducibility standards outlined in analytical chemistry guidelines .

Q. What literature search strategies are recommended for identifying prior studies on this peptide?

- Methodological Answer : Utilize Google Scholar with Boolean operators (e.g., "this compound AND biological activity") and filter results by publication date. Follow the "Cited by" feature to track recent work and use the "Related articles" function for thematic expansion. Cross-reference findings with databases like PubMed and Web of Science to ensure comprehensiveness .

Q. Which experimental models are suitable for preliminary functional characterization of this peptide?

- Methodological Answer : Begin with in vitro assays such as ELISA or surface plasmon resonance (SPR) to test receptor binding affinity. Use cell-based assays (e.g., luciferase reporter systems) to assess intracellular signaling. Validate findings in primary cell lines before progressing to in vivo models like transgenic mice, ensuring alignment with ethical review protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., peptide concentration, assay conditions). Replicate conflicting experiments under standardized Good Laboratory Practice (GLP) conditions, including blinded data analysis. Use statistical tools like Cohen’s d to quantify effect sizes and assess reproducibility thresholds .

Q. What advanced techniques are recommended for studying the peptide’s conformational dynamics in solution?

- Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor secondary structure changes under varying pH or temperature. For atomic-level resolution, use X-ray crystallography or cryo-electron microscopy (cryo-EM). Molecular dynamics simulations (e.g., AMBER or GROMACS) can predict folding pathways and validate experimental data .

Q. How should researchers design a study to investigate post-translational modifications (PTMs) of this peptide in vivo?

- Methodological Answer : Use immunoprecipitation followed by liquid chromatography-tandem MS (LC-MS/MS) with isotopic labeling to detect PTMs (e.g., phosphorylation, glycosylation). Incorporate knockout animal models to isolate modification-specific effects. Ensure data are normalized to internal controls and validated via orthogonal methods like Western blot .

Q. What strategies ensure data reproducibility when scaling up peptide synthesis for multi-institutional collaborations?

- Methodological Answer : Standardize synthesis protocols using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Share batch-specific characterization data (HPLC, MS) via collaborative platforms like Zenodo. Implement inter-laboratory calibration of equipment and blinded sample exchanges to minimize technical variability .

Data Analysis & Validation

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this peptide?

- Methodological Answer : Train models on curated datasets of analogous peptides using features like hydrophobicity indices and residue charge. Validate predictions with alanine-scanning mutagenesis experiments. Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and prioritize residues for functional testing .

Q. What statistical frameworks are appropriate for analyzing dose-response data in peptide toxicity assays?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Use bootstrap resampling to quantify confidence intervals and ANOVA for cross-group comparisons. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.